molecular formula C2H4O2Sb B147852 Antimony triacetate CAS No. 6923-52-0

Antimony triacetate

Cat. No.: B147852
CAS No.: 6923-52-0
M. Wt: 181.81 g/mol
InChI Key: FHUCUPVQDUPROK-UHFFFAOYSA-N
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Description

Antimony triacetate, also known as antimony(III) acetate, is a chemical compound with the formula Sb(CH₃CO₂)₃. It appears as a white powder and is moderately soluble in water. This compound is primarily used as a catalyst in the production of polyesters .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Antimony Triacetate are not fully understood. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of this compound can change over time, including changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

It is known that this compound can interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that this compound can interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is known that this compound may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Antimony triacetate can be synthesized through the reaction of antimony(III) oxide with acetic anhydride. The reaction proceeds as follows: [ \text{Sb}_2\text{O}_3 + 3 \text{C}_4\text{H}_6\text{O}_3 \rightarrow 2 \text{Sb(CH}_3\text{CO}_2\text{)}_3 ]

Industrial Production Methods: In an industrial setting, antimony powder and acetic anhydride are dispersed in an anhydrous inert solvent such as toluene. A suitable catalyst is added, and air or oxygen is introduced to facilitate oxidation. After the reaction is complete, the mixture is filtered, and the filtrate is cooled and crystallized to obtain this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: It can be reduced by various reducing agents, leading to the formation of antimony(III) or antimony(0) compounds.

    Substitution: this compound can participate in substitution reactions where the acetate groups are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide under alkaline conditions can oxidize antimony(III) to antimony(V).

    Reduction: Reducing agents like aluminum and iron can reduce antimony(III) to antimony(0).

    Substitution: Various ligands can replace the acetate groups under appropriate conditions.

Major Products:

Scientific Research Applications

Antimony triacetate has several applications in scientific research:

Comparison with Similar Compounds

  • Antimony(III) oxide (Sb₂O₃)
  • Antimony(III) chloride (SbCl₃)
  • Antimony(III) tris(monothioacetate)

Comparison:

This compound stands out due to its specific use as a catalyst in polyester production and its moderate water solubility, which differentiates it from other antimony compounds .

Properties

CAS No.

6923-52-0

Molecular Formula

C2H4O2Sb

Molecular Weight

181.81 g/mol

IUPAC Name

antimony(3+);triacetate

InChI

InChI=1S/C2H4O2.Sb/c1-2(3)4;/h1H3,(H,3,4);

InChI Key

FHUCUPVQDUPROK-UHFFFAOYSA-N

SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Sb+3]

Canonical SMILES

CC(=O)O.[Sb]

Key on ui other cas no.

6923-52-0
3643-76-3

Pictograms

Irritant; Environmental Hazard

Synonyms

SB(OOCCH3)3, Acetic acid trianhydride with antimonic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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